

Navigating the Synthesis and Application of Substituted Iodo-Pyrazoles: A Technical Guide

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Compound of Interest

Compound Name: *1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole*

CAS No.: 1345471-39-7

Cat. No.: B577438

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A Note on the Target Compound: Initial searches for the specific molecule, **1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole**, did not yield a publicly registered CAS number, suggesting it may be a novel or less-common research compound. This guide, therefore, focuses on a closely related and well-documented analogue, 1-Ethyl-4-iodo-5-methyl-1H-pyrazole, to provide researchers with a robust framework for understanding the synthesis, properties, and applications of this important class of heterocyclic building blocks. The principles and protocols discussed herein are broadly applicable to similar iodo-pyrazole derivatives.

Introduction to Iodo-Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The metabolic stability and versatile synthetic handles of the pyrazole ring make it a cornerstone of modern medicinal chemistry.[1]

This guide focuses on 1-Ethyl-4-iodo-5-methyl-1H-pyrazole, a versatile heterocyclic building block. The strategic placement of an iodo group at the 4-position renders the molecule an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This reactivity allows for the facile introduction

of diverse aryl, heteroaryl, or alkynyl moieties, which is a critical step in the synthesis of complex molecular architectures for drug candidates.[3]

Chemical Identity

The structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is presented below.

Caption: Chemical structure of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Physicochemical and Spectroscopic Properties

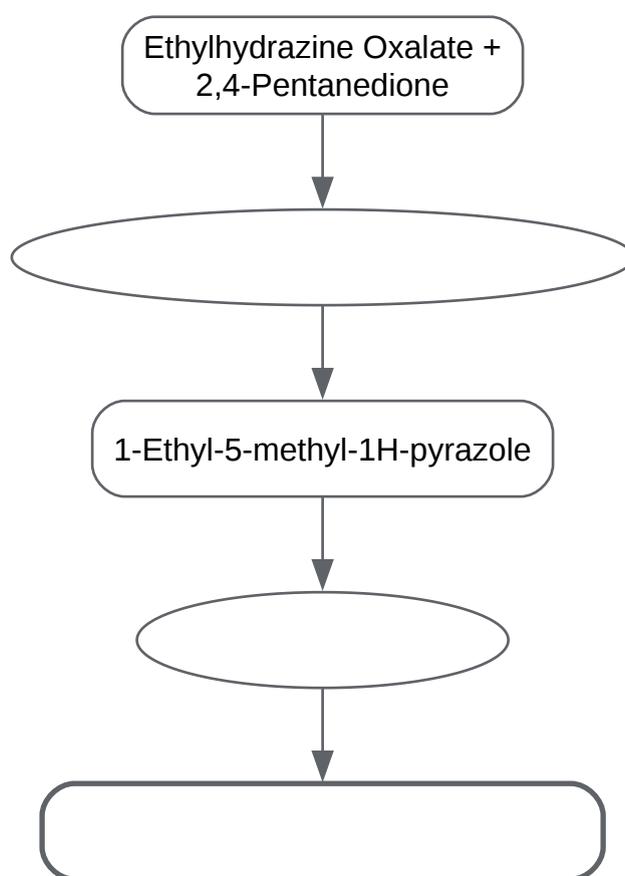
While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on structurally similar iodo-pyrazoles.[3] These properties are crucial for designing reaction conditions, purification strategies, and for the structural elucidation of its reaction products.

Property	Value (Estimated)	Note
Molecular Formula	C ₆ H ₉ IN ₂	-
Molecular Weight	236.06 g/mol	-
Appearance	Off-white to pale yellow solid	Based on general observations for similar iodo-pyrazoles.[3]
Solubility	Soluble in organic solvents (DMF, DMSO, chlorinated solvents)	Typical for pyrazole derivatives.[3]
Reactivity	The C-I bond is susceptible to Pd-catalyzed cross-coupling.	Key feature for synthetic utility. [3]
¹ H NMR	Expected shifts for ethyl and methyl protons, and a singlet for the pyrazole proton.	The exact chemical shifts are dependent on the solvent used.[4]
Mass Spectrometry	Expected [M+H] ⁺ at m/z 237.9883	Useful for reaction monitoring and product confirmation.[5]

Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

The synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can be achieved through a two-step process: the initial formation of the pyrazole ring via condensation, followed by regioselective iodination.

Synthetic Workflow



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Caption: General synthetic workflow for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for pyrazole synthesis and iodination.[3]

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

- To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

- To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

- Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.
- Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

- The use of a 1,3-dicarbonyl compound (2,4-pentanedione) and a substituted hydrazine (ethylhydrazine) is a classic and efficient method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.^[5]

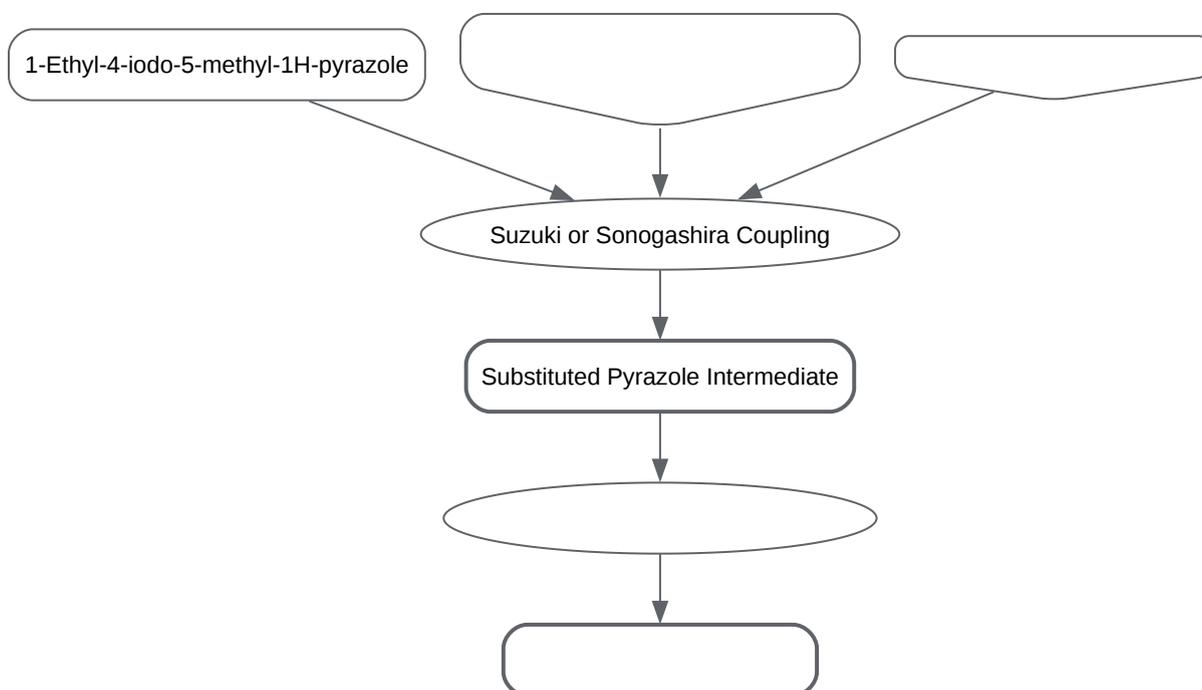
- N-iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild nature and high regioselectivity for the electron-rich 4-position of the pyrazole ring.

Applications in Drug Discovery

The synthetic utility of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is most evident in its application as a key intermediate for creating diverse molecular libraries for high-throughput screening and in the targeted synthesis of complex drug molecules.[3]

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature a substituted pyrazole core. [1] The C-I bond in 1-Ethyl-4-iodo-5-methyl-1H-pyrazole provides a reactive site for introducing various aryl and heteroaryl groups, which are often essential for binding to the kinase active site.[3]



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Caption: Synthetic workflow for kinase inhibitors using 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.

Development of Sildenafil Analogues

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[2] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole can serve as a precursor for novel sildenafil analogues, enabling the exploration of compounds with modified selectivity for different PDE isoenzymes.[3] This could lead to new therapeutics for conditions such as pulmonary hypertension.

Anti-inflammatory Agents

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] This iodo-pyrazole intermediate allows for the synthesis of novel analogues of existing anti-inflammatory drugs, with the goal of improving efficacy, selectivity, or pharmacokinetic profiles.

Safety and Handling

Specific safety data for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole is not readily available. However, based on the safety data sheets (SDS) of structurally similar iodo- and methyl-substituted pyrazoles, the following precautions are recommended:

- General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[6][7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
 - Ingestion: May be harmful if swallowed. Call a poison center or doctor if you feel unwell.[6]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
- Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents. [6]

Conclusion

1-Ethyl-4-iodo-5-methyl-1H-pyrazole stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of cross-coupling reactions provides a straightforward entry into diverse and complex molecular scaffolds. The protocols and applications outlined in this guide offer a solid foundation for researchers to leverage the potential of this and similar iodo-pyrazole intermediates in their drug discovery and development endeavors.

References

- Chemsrvc. (2025). 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole. Retrieved February 13, 2026, from [\[Link\]](#)
- Dana Bioscience. (n.d.). 1-Ethyl-5-iodo-4-methyl-1H-pyrazole 100mg. Retrieved February 13, 2026, from [\[Link\]](#)
- PubChemLite. (n.d.). 1-ethyl-5-iodo-4-methyl-1h-pyrazole. Retrieved February 13, 2026, from [\[Link\]](#)
- Ark Pharma Scientific Limited. (n.d.). Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Retrieved February 13, 2026, from [\[Link\]](#)
- PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved February 13, 2026, from [\[Link\]](#)
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 13, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 13, 2026, from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. Retrieved February 13, 2026, from [\[Link\]](#)
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 13, 2026, from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl- (CAS 28019-94-5). Retrieved February 13, 2026, from [\[Link\]](#)

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Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 4. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 5. PubChemLite - 1-ethyl-5-iodo-4-methyl-1h-pyrazole (C6H9IN2) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
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